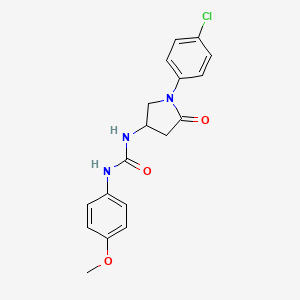
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the scientific community due to its potential applications in agriculture. CPPU is a urea derivative that belongs to the class of cytokinins, which are plant hormones that regulate cell division and differentiation. The synthesis of CPPU involves a multistep process that requires the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
Electrochemical and Thermodynamic Investigation
The corrosion inhibition effect of similar organic compounds on mild steel in hydrochloric acid solutions was investigated. These studies reveal that such compounds can significantly protect against corrosion, acting as mixed-type inhibitors. Their effectiveness varies with temperature and concentration, highlighting potential applications in corrosion prevention for industrial materials. The adsorption of these inhibitors follows the Langmuir isotherm model, indicating a strong and predictable interaction with the metal surfaces, which could inform the development of more effective corrosion inhibitors based on similar chemical structures (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Antimicrobials
In the context of environmental remediation, similar urea derivatives have been studied for their ability to degrade antimicrobials like triclosan and triclocarban through electro-Fenton processes. These findings suggest potential applications in wastewater treatment and environmental cleanup, where efficient removal of persistent organic pollutants is crucial. The study showcases how such chemical structures can be part of advanced oxidation processes to mitigate environmental pollution (Sirés et al., 2007).
Nonlinear Optical Materials
Research into bis-chalcone derivatives, related to the compound , has highlighted their significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties. These materials, studied in polymer matrices, show promise for applications in optical limiting, photonic devices, and laser technology, indicating a potential avenue for the use of similar urea derivatives in developing new nonlinear optical materials (Shettigar et al., 2006).
Anticancer Agents Development
The design, synthesis, and evaluation of anticancer activity of urea derivatives offer insights into their application as potential therapeutic agents. Specifically, certain derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their utility in cancer treatment. This research underscores the potential of urea derivatives, including those similar to the compound , as scaffolds for developing novel anticancer drugs (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-8-4-13(5-9-16)20-18(24)21-14-10-17(23)22(11-14)15-6-2-12(19)3-7-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTRNFMJVDDNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
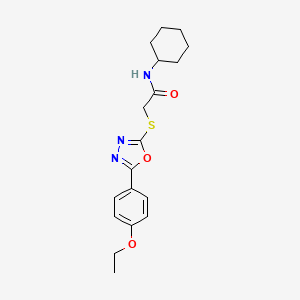
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
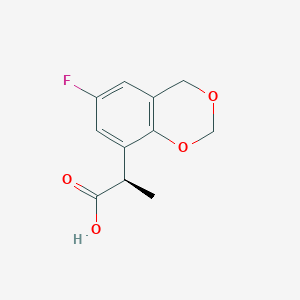
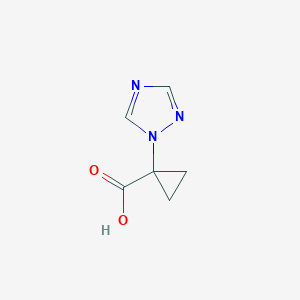
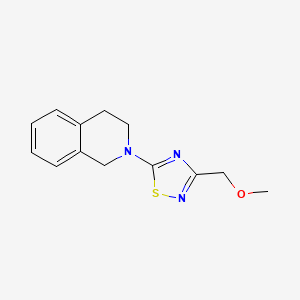
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
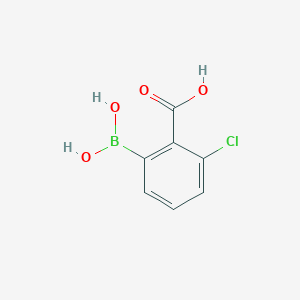
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)
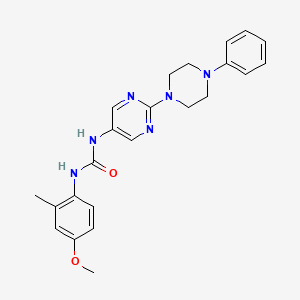
![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
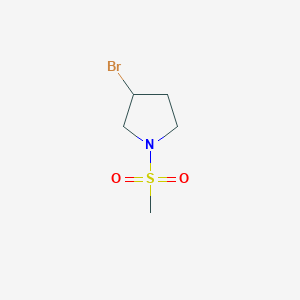
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2422392.png)